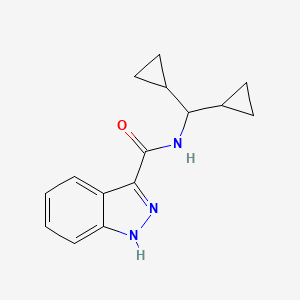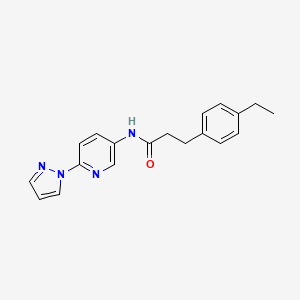
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide, also known as KP-496, is a novel synthetic compound that has gained significant attention in the scientific research community. This compound belongs to the indazole family and has shown promising results in various biological studies. The purpose of
Wirkmechanismus
The mechanism of action of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide is not fully understood. However, it has been suggested that N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide exerts its biological effects through the modulation of various signaling pathways. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. It has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Furthermore, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Furthermore, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide in lab experiments is its high purity and stability. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been synthesized using an optimized method that ensures its purity and stability. Additionally, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have low toxicity and high bioavailability, making it an ideal compound for in vivo studies. However, one of the limitations of using N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research on N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide. One of the future directions is to investigate the potential of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide and its potential targets. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide would enable its widespread use in scientific research.
Synthesemethoden
The synthesis of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide involves a multi-step process that includes the reaction of indazole-3-carboxylic acid with dicyclopropylmethanamine followed by the addition of acetic anhydride and triethylamine. The final product is obtained by purification through column chromatography. The synthesis method of N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(dicyclopropylmethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(16-13(9-5-6-9)10-7-8-10)14-11-3-1-2-4-12(11)17-18-14/h1-4,9-10,13H,5-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBUKZUHVPZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7495775.png)
![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)
![Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7495789.png)
![3-[(5-Bromothiophen-2-yl)methyl-methylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7495798.png)
![4-{[(3-Acetylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B7495806.png)
![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)
![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B7495838.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)